2-(2-(Chloromethyl)-3-methylbutyl)thiophene
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Overview
Description
2-(2-(Chloromethyl)-3-methylbutyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is utilized for the preparation of iodothiophenes, which can then be further functionalized to obtain chloromethyl derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) is used for the production of thieno[3,2-b]thiophene .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Chloromethyl)-3-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenated thiophenes can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-(Chloromethyl)-3-methylbutyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can lead to their use as anesthetics . Additionally, these compounds can inhibit certain enzymes, contributing to their anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)thiophene: A simpler derivative with similar reactivity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(2-(Chloromethyl)-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClS |
---|---|
Molecular Weight |
202.74 g/mol |
IUPAC Name |
2-[2-(chloromethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
ZUUJVITYXUBMLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CS1)CCl |
Origin of Product |
United States |
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